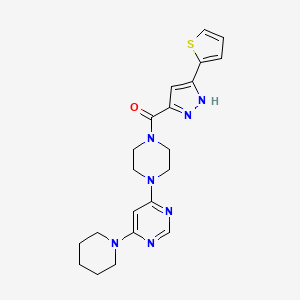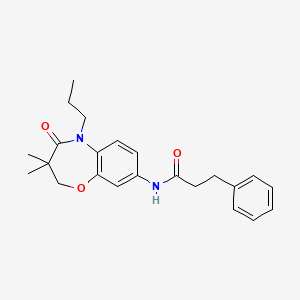
N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound features a complex molecular structure, incorporating furan, methoxyphenyl, and pyrazol moieties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves the following steps:
Formation of Furan-2-carbonyl intermediate: : The initial step usually involves the preparation of the furan-2-carbonyl component through acylation reactions under controlled conditions.
Synthesis of 4,5-dihydro-1H-pyrazol Intermediate: : This involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization to form the pyrazol ring.
Coupling Reaction: : Finally, the coupling of the furan-2-carbonyl and the 4,5-dihydro-1H-pyrazol intermediates with a phenyl ring is facilitated by a sulfonamide linkage, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) under mild conditions.
Industrial Production Methods
For industrial production, scalability and economic viability are paramount. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to enhance yield and purity. Continuous flow synthesis and green chemistry principles can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically at the furan ring, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the molecular structure, notably at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens for electrophilic substitution, alkylating agents for nucleophilic substitution.
Major Products
The major products from these reactions include derivatives with modified functional groups, such as alcohols, ketones, and ethers, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor or intermediate for synthesizing complex molecules in pharmaceutical and agricultural research.
Biology
Biologically, N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is studied for its potential as an enzyme inhibitor and as a probe in biochemical assays.
Medicine
Medicinal applications include its investigation as a potential therapeutic agent due to its unique chemical structure, which allows it to interact with various biological targets.
Industry
In industry, it finds use in the development of novel materials and as a component in advanced chemical formulations.
Mecanismo De Acción
The mechanism by which N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The furan and pyrazol moieties can bind to active sites, modulating biological pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar compounds include other sulfonamides and pyrazol derivatives, such as sulfanilamide and celecoxib. What sets N-(3-(1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is the combination of the furan and methoxyphenyl groups, which impart unique chemical properties and potential biological activities.
Similar Compounds
Sulfanilamide
Celecoxib
Acetazolamide
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action. This compound's distinctive structure makes it a subject of considerable interest in various scientific fields.
Propiedades
IUPAC Name |
N-[3-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-18-10-8-15(9-11-18)20-14-19(23-25(20)22(26)21-7-4-12-30-21)16-5-3-6-17(13-16)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBVHRGSBLQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2703435.png)

![N-(4-fluorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2703437.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2703438.png)
![4-tert-butyl-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703439.png)
![4-[2-(Methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2703440.png)







![4-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2703457.png)
